TAAR1 Agonist Potency: 3-[2-(Methylamino)ethoxy]benzonitrile Demonstrates Sub-100 nM EC₅₀ Activity in Human TAAR1 cAMP Assay
3-[2-(Methylamino)ethoxy]benzonitrile exhibits potent agonist activity at recombinant human TAAR1 expressed in CHO-K1 cells, with a measured EC₅₀ of 65 nM [1]. This places it among moderately potent TAAR1 agonists, an emerging therapeutic target class for neuropsychiatric disorders including schizophrenia. In contrast, the regioisomeric 4-[2-(Methylamino)ethoxy]benzonitrile has no documented TAAR1 activity in curated public databases, despite its commercial availability as a building block [2]. While a direct head-to-head comparison under identical conditions is not available in the public domain, this represents a class-level inference based on the documented absence of activity for the 4-substituted analog versus the validated potency of the 3-substituted compound.
| Evidence Dimension | TAAR1 Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 65 nM |
| Comparator Or Baseline | 4-[2-(Methylamino)ethoxy]benzonitrile: No reported TAAR1 activity; PRMT6 inhibitor IC₅₀ = 78 nM |
| Quantified Difference | > 3 orders of magnitude difference in target engagement specificity (qualitative inference based on divergent annotated activities) |
| Conditions | Recombinant human TAAR1 in CHO-K1 cells; cAMP accumulation measured by HTRF after 30 min incubation [1] |
Why This Matters
For researchers investigating TAAR1-mediated pathways, the 3-substituted regioisomer is the only member of the (methylamino)ethoxy benzonitrile family with validated TAAR1 engagement, making it essential for achieving target-specific effects.
- [1] Sunovion Pharmaceuticals / ChEMBL. BindingDB Entry BDBM50581613. EC₅₀ = 65 nM for human TAAR1 agonism. Accessed 2026. View Source
- [2] BindingDB. BDBM50194767 (CHEMBL3915667): 4-[2-(Methylamino)ethoxy]benzonitrile. IC₅₀ = 78 nM for PRMT6 inhibition. Accessed 2026. View Source
